

hydrogen bonding properties of 2-Fluorobenzyl alcohol

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Compound of Interest

Compound Name: 2-Fluorobenzyl alcohol

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An In-depth Technical Guide to the Hydrogen Bonding Properties of **2-Fluorobenzyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent compounds. In **2-Fluorobenzyl alcohol**, the ortho-fluorine substituent engages in a significant intramolecular hydrogen bond with the hydroxyl group. This interaction dictates the molecule's conformational landscape, influences its hydrogen-bond acidity, and provides a valuable model for understanding non-covalent interactions in drug design. This technical guide synthesizes findings from spectroscopic and computational studies to provide a comprehensive overview of the hydrogen bonding properties of **2-Fluorobenzyl alcohol**, detailing the experimental and theoretical methodologies used for its characterization.

The Intramolecular OH...F Hydrogen Bond

2-Fluorobenzyl alcohol serves as a classic example of an intramolecular OH...F hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group (the donor) and the lone pair electrons of the adjacent fluorine atom (the acceptor). The formation of this bond is a critical factor in stabilizing specific conformations of the molecule.

Computational analyses reveal that the conformational landscapes of benzyl alcohol derivatives are strongly influenced by the presence of ortho-fluorine atoms.[1] The most stable conformer of **2-Fluorobenzyl alcohol** is a gauche form, where the hydroxyl group is tilted towards the fluorine atom, facilitating the intramolecular hydrogen bond.[2] This contrasts with unsubstituted benzyl alcohol, which also prefers a gauche conformation but lacks this specific intramolecular stabilizing interaction.[3][4]

Beyond the primary OH...F interaction, secondary interactions, such as C-H...F and C-H...O, have also been identified through computational methods like Atoms in Molecules (AIM), Non-Covalent Interaction (NCI), and Natural Bond Orbital (NBO) analyses.[1] These weaker interactions provide additional stability to the preferred conformers and contribute to the overall properties of the molecule.

Caption: Intramolecular OH...F hydrogen bond in **2-Fluorobenzyl alcohol**.

Quantitative Analysis of Hydrogen Bonding

The geometric and energetic parameters of the intramolecular hydrogen bond in **2-Fluorobenzyl alcohol** and related compounds have been characterized using both experimental spectroscopy and theoretical calculations. The data highlight the subtle yet significant effects of ortho-fluorination.

Parameter	Value	Method	Source Molecule	Reference
Vibrational Frequency				
$\nu(\text{OH})$ Blueshift	ca. 3–10 cm^{-1}	IR Spectroscopy	2-Fluorobenzyl alcohols	
Dihedral Angles				
$\text{C}(\text{ipso})\text{-C}(\alpha)\text{-O-H}$ (χ)	gauche	Rotational Spectroscopy	2,5-Difluorobenzyl alcohol	[2]
$\text{O-C}(\alpha)\text{-C}(1)\text{-C}(2)$ (θ)	$\sim 55^\circ$	Rotational Spectroscopy	Benzyl alcohol	[3]
$\text{O-C}(\alpha)\text{-C}(1)\text{-C}(2)$ (θ)	$\sim 65^\circ$	Rotational Spectroscopy	2,5-Difluorobenzyl alcohol	[2]
Interaction Energy				
$E(\text{HB})$	$-21.7 \text{ kJ mol}^{-1}$	Computational (MP2)	γ -Fluorohydrin motif	[5]
Interatomic Distances				
$r(\text{OH}\cdots\text{F})$	2.23 Å	Computational (MP2)	3,3,3-Trifluoropropanol	[5]

Note: Data for closely related molecules are included to provide context for the properties of **2-Fluorobenzyl alcohol**, as specific values for the parent molecule are not always detailed in a single source.

Experimental and Computational Protocols

The characterization of hydrogen bonding in **2-Fluorobenzyl alcohol** relies on a synergistic combination of spectroscopic experiments and quantum chemical calculations.

Infrared (IR) Spectroscopy

- Objective: To probe the vibrational environment of the hydroxyl group and detect shifts caused by hydrogen bonding.
- Methodology:
 - Sample Preparation: Dilute solutions (e.g., 0.016 M) of **2-Fluorobenzyl alcohol** are prepared in an inert solvent, typically carbon tetrachloride (CCl_4), to minimize intermolecular interactions.^{[6][7]}
 - Data Acquisition: Infrared spectra are recorded in the O-H stretching region (ν_{OH}), approximately $3000\text{--}4000\text{ cm}^{-1}$.^{[6][7]} A fixed-path cell is used with the pure solvent as a reference.
 - Analysis: The position, shape, and intensity of the ν_{OH} band are analyzed. The presence of hydrogen bonding weakens and stretches the covalent O-H bond, which typically lowers its vibrational frequency (a redshift).^{[7][8]} However, for **2-fluorobenzyl alcohols**, a slight blueshift is observed, indicating a complex interplay of electronic and steric effects.^[6] The complexity of the ν_{OH} band, often showing multiple overlapping peaks, is indicative of different molecular conformations coexisting in solution.^[6]

Rotational Spectroscopy

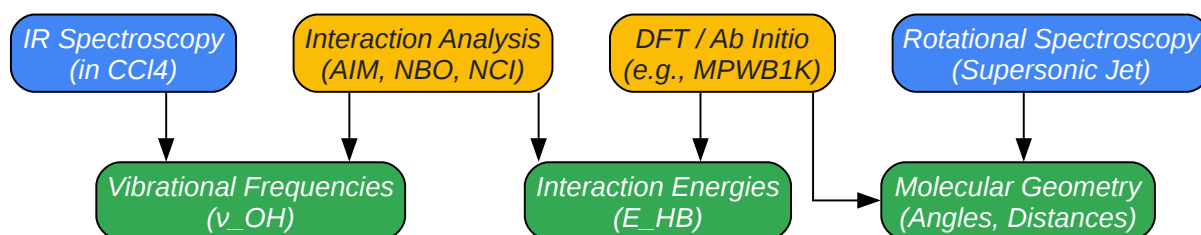
- Objective: To determine the precise three-dimensional structure and conformation of the molecule in the gas phase.
- Methodology:
 - Sample Introduction: The sample is introduced into a high vacuum chamber through a supersonic expansion. This process cools the molecules to very low rotational and vibrational temperatures, isolating them for study.^{[2][3]}
 - Data Acquisition: The cooled molecules are subjected to microwave radiation. The rotational transitions are measured with high precision using techniques like Pulsed-Jet

Fourier Transform Microwave (PJ-FTMW) spectroscopy.[\[2\]](#)[\[3\]](#)

- Analysis: The measured rotational constants are fitted to theoretical models to determine the moments of inertia, from which a definitive molecular geometry, including dihedral angles, can be derived. This method has been used to confirm the gauche conformation and the presence of an OH...F hydrogen bridge in fluorinated benzyl alcohols.[\[2\]](#)

Computational Chemistry

- Objective: To model the conformational landscape, calculate energetic and geometric properties of the hydrogen bond, and analyze the nature of non-covalent interactions.
- Methodology:
 - Level of Theory: A combination of ab initio (e.g., Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) methods are employed.[\[1\]](#) A common functional and basis set combination is MPWB1K/6-31+G(d,p).
 - Conformational Search: The potential energy surface is scanned by systematically rotating key dihedral angles to locate all stable conformers (energy minima).
 - Interaction Analysis: Advanced analyses are performed on the calculated wavefunctions to characterize the non-covalent interactions:
 - Atoms in Molecules (AIM): Identifies bond critical points (BCPs) between interacting atoms (e.g., H and F) to confirm the presence of a bond.[\[9\]](#)
 - Natural Bond Orbital (NBO): Analyzes charge transfer from the acceptor lone pair (F) to the donor antibonding orbital (σ^*OH) to quantify the strength of the interaction.[\[9\]](#)
 - Non-Covalent Interaction (NCI): Visualizes regions of weak interactions in real space.[\[1\]](#)
[\[6\]](#)



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Caption: Workflow for characterizing hydrogen bonding in **2-Fluorobenzyl alcohol**.

Influence on Physicochemical Properties

The presence of the intramolecular OH...F hydrogen bond has a notable effect on the properties of **2-Fluorobenzyl alcohol**. Studies have shown that ortho-fluorination generally leads to an increase in the hydrogen-bond (HB) acidity of the hydroxyl group.^[1] This enhanced acidity makes the hydroxyl proton a better donor for intermolecular hydrogen bonds, a critical consideration in drug-receptor interactions. This effect is attributed to the electron-withdrawing nature of the fluorine atom, which is modulated by the specific molecular conformation stabilized by the intramolecular interaction.

Conclusion

The hydrogen bonding properties of **2-Fluorobenzyl alcohol** are dominated by a stabilizing intramolecular OH...F interaction. This bond locks the molecule into a preferred gauche conformation and enhances the acidity of the hydroxyl group. A comprehensive understanding of this interaction, achieved through the combined application of high-resolution spectroscopy and quantum chemical calculations, provides invaluable insights for the rational design of fluorinated pharmaceuticals and advanced materials. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, chemical physics, and materials science.

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References

- 1. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular OH...Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ -Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scranton.edu [scranton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
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